molecular formula C9H9FN4O B2572196 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol CAS No. 1903049-52-4

2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol

Cat. No.: B2572196
CAS No.: 1903049-52-4
M. Wt: 208.196
InChI Key: RMNOGXKFHNGMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol is a versatile chemical compound with a tetrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol typically involves the [2+3]-cycloaddition reaction between a nitrile and an azide. This method is favored for its efficiency and the stability of the tetrazole ring under various conditions . The reaction conditions often require the in situ generation of hydrazoic acid, which is activated by strong Lewis acids or amine salts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted tetrazoles.

Scientific Research Applications

2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid moiety, allowing it to bind to various enzymes and receptors. This binding can modulate biological activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 2-[5-(2-Chlorophenyl)tetrazol-2-yl]ethanol
  • 2-[5-(2-Bromophenyl)tetrazol-2-yl]ethanol
  • 2-[5-(2-Methylphenyl)tetrazol-2-yl]ethanol

Comparison: 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c10-8-4-2-1-3-7(8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNOGXKFHNGMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.